2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one
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Overview
Description
2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(dimethylamino)benzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide in an ethanol solution. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone:
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another chalcone derivative with similar photophysical properties.
Uniqueness
2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one is unique due to its cyclopentanone core, which imparts distinct structural and electronic properties.
Properties
CAS No. |
52560-25-5 |
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Molecular Formula |
C27H30N2O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,5-bis[3-[4-(dimethylamino)phenyl]prop-2-enylidene]cyclopentan-1-one |
InChI |
InChI=1S/C27H30N2O/c1-28(2)25-17-11-21(12-18-25)7-5-9-23-15-16-24(27(23)30)10-6-8-22-13-19-26(20-14-22)29(3)4/h5-14,17-20H,15-16H2,1-4H3 |
InChI Key |
ZKNDBSKUZOPJKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2CCC(=CC=CC3=CC=C(C=C3)N(C)C)C2=O |
Origin of Product |
United States |
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